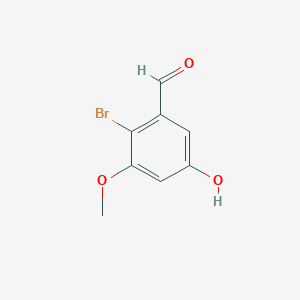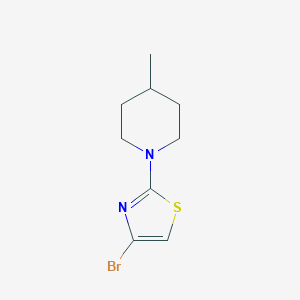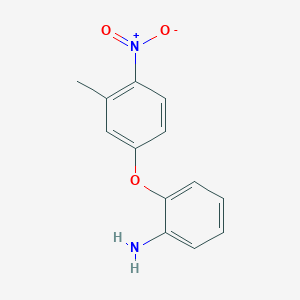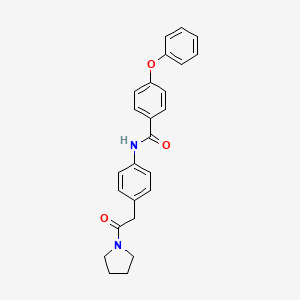
N-methoxy-N,3-dimethylpurin-6-amine;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methoxy-N,3-dimethylpurin-6-amine;perchloric acid is a chemical compound with the CAS number 89018-82-6 . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N,3-dimethylpurin-6-amine typically involves the reaction of purine derivatives with methoxy and methyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
N-methoxy-N,3-dimethylpurin-6-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted purine compounds .
Wissenschaftliche Forschungsanwendungen
N-methoxy-N,3-dimethylpurin-6-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-methoxy-N,3-dimethylpurin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-methoxy-N,3-dimethylpurin-6-amine include other purine derivatives such as:
- N-methoxy-N-methylpurin-6-amine
- N-methoxy-N,3-dimethylpurin-6-amine
Uniqueness
N-methoxy-N,3-dimethylpurin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
89018-82-6 |
|---|---|
Molekularformel |
C8H12ClN5O5 |
Molekulargewicht |
293.66 g/mol |
IUPAC-Name |
N-methoxy-N,3-dimethylpurin-6-amine;perchloric acid |
InChI |
InChI=1S/C8H11N5O.ClHO4/c1-12-5-11-8(13(2)14-3)6-7(12)10-4-9-6;2-1(3,4)5/h4-5H,1-3H3;(H,2,3,4,5) |
InChI-Schlüssel |
WCDHUDHIPSZHBU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=C2C1=NC=N2)N(C)OC.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Pyren-1-yl)methyl]propanedioic acid](/img/structure/B14130879.png)













